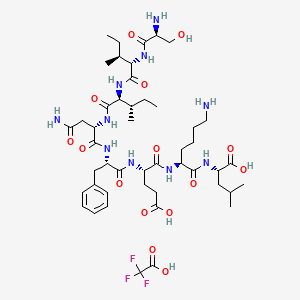
207349-63-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a peptide derived from the hemagglutinin (HA) protein of the influenza virus, specifically comprising amino acids 126-138 . This peptide is significant in the study of influenza virus mechanisms and immune responses.
準備方法
The synthesis of Influenza HA 126-138 involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds .
化学反応の分析
Influenza HA 126-138 can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s methionine residues, affecting its structure and function.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols, altering its conformation.
Substitution: Amino acid residues within the peptide can be substituted to study the effects on its biological activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol (DTT), and various amino acid derivatives for substitution reactions. The major products formed depend on the specific reaction and conditions used.
科学的研究の応用
Influenza HA 126-138 has several scientific research applications:
Chemistry: It is used to study peptide synthesis techniques and the effects of various chemical modifications.
Biology: Researchers use this peptide to investigate the immune response to influenza virus infection, particularly the role of T-cells.
Medicine: It is used in vaccine development and the study of antiviral drugs targeting the influenza virus.
作用機序
The mechanism of action of Influenza HA 126-138 involves its interaction with the immune system. The peptide induces apoptosis in thymic and peripheral T-cells, which is a crucial aspect of the immune response to influenza virus infection. This process involves the activation of specific molecular pathways and targets, including the Fas-FasL pathway and caspases .
類似化合物との比較
Influenza HA 126-138 can be compared with other influenza virus hemagglutinin peptides, such as:
Influenza HA 91-108: Another peptide derived from the hemagglutinin protein, used in similar research applications.
Influenza HA 307-319: This peptide is also used to study immune responses and vaccine development.
What sets Influenza HA 126-138 apart is its specific sequence and the unique role it plays in inducing T-cell apoptosis, making it a valuable tool in immunological research .
特性
CAS番号 |
207349-63-1 |
|---|---|
分子式 |
C₅₂H₈₁N₁₉O₂₂ |
分子量 |
1324.31 |
配列 |
One Letter Code: HNTNGVTAASSHE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(2-methoxy-4-nitroanilino)-1-oxopentan-2-yl]-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B612558.png)


![(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B612568.png)


